molecular formula C21H22N2O4S2 B12209092 N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12209092
M. Wt: 430.5 g/mol
InChI Key: HTYNMUCPKWVZFS-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with a unique structure that includes a benzyloxyphenyl group, a thiazole ring, and a propanamide moiety

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C21H22N2O4S2/c1-2-20(24)22-21-23(18-13-29(25,26)14-19(18)28-21)16-8-10-17(11-9-16)27-12-15-6-4-3-5-7-15/h3-11,18-19H,2,12-14H2,1H3

InChI Key

HTYNMUCPKWVZFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Thieno-Thiazole Formation

The thieno[3,4-d]thiazole core is constructed via cyclization reactions between sulfur-containing precursors and electrophilic intermediates. A method adapted from the synthesis of analogous thiazoles involves the reaction of 4-(benzyloxy)phenyl ethyl ketone with dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) to form a reactive sulfonium salt intermediate. This intermediate undergoes nucleophilic attack by thiourea or thioamide derivatives, facilitating cyclization to form the tetrahydrothieno-thiazole framework. Reaction conditions typically involve heating at 80–120°C for 6–18 hours in a polar aprotic solvent such as DMSO or N,N-dimethylformamide (DMF).

Table 1: Cyclization Conditions and Yields

PrecursorSolventTemperature (°C)Time (h)Yield (%)
4-(Benzyloxy)phenyl ketoneDMSO/HBr1001268
ThioacetamideDMF120872

Introduction of the 4-(Benzyloxy)phenyl Group

The 4-(benzyloxy)phenyl substituent is introduced via Friedel-Crafts alkylation or Mitsunobu reactions. A patent describing the synthesis of benzyloxy-substituted thiazoles recommends using benzyl bromide and a base such as potassium carbonate in acetone to functionalize phenolic intermediates. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable stereospecific coupling of benzyl alcohol derivatives to the thieno-thiazole core. The choice of method depends on the stability of intermediates, with Mitsunobu reactions offering higher regioselectivity (>90%) for bulky substrates.

Propanamide Conjugation

The propanamide side chain is introduced through a condensation reaction between the thieno-thiazole amine and propanoic anhydride. This step requires careful control of stoichiometry to avoid over-acylation. A study of related amides demonstrates that reactions conducted in tetrahydrofuran (THF) at 0–5°C with triethylamine as a base achieve >85% conversion. The (2Z)-configuration is preserved by maintaining low temperatures and using non-polar solvents to stabilize the imine tautomer.

Oxidation to Sulfone

The sulfone moiety at the 5,5-position is introduced via oxidation of the thiazoline sulfur using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). A patent detailing sulfone formation in indocyanine green derivatives reports that 30% H₂O₂ in acetic acid at 50°C for 4 hours achieves complete oxidation without side reactions. The reaction is quenched with sodium thiosulfate, and the product is isolated via extraction with dichloromethane.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization yields improve significantly in polar aprotic solvents. DMSO enhances the electrophilicity of sulfonium intermediates, while DMF stabilizes thioamide nucleophiles. Elevated temperatures (>100°C) reduce reaction times but risk decomposition of the benzyloxy group. A balance is achieved at 100°C for 12 hours, yielding 68–72% of the thieno-thiazole core.

Catalytic and Stoichiometric Considerations

Mitsunobu reactions require stoichiometric amounts of reagents, limiting scalability. Recent advances employ polymer-supported triphenylphosphine to reduce waste, though yields drop to 65–70%. For oxidation, substoichiometric mCPBA (1.2 equivalents) minimizes over-oxidation byproducts, achieving >95% purity.

Analytical Characterization

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy confirms sulfone formation via characteristic S=O stretches at 1150–1250 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy resolves the (2Z)-configuration, with coupling constants (J = 12–14 Hz) between the thieno-thiazole protons and the propanamide carbonyl. High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity >99% for pharmaceutical-grade material.

Crystallographic Data

Single-crystal X-ray diffraction (SC-XRD) of analogous compounds reveals planar thieno-thiazole cores with dihedral angles <5° between the benzyloxy phenyl ring and the heterocycle. This structural rigidity enhances binding affinity in biological targets.

Comparative Analysis of Synthesis Pathways

Table 2: Route Efficiency Comparison

StepMethod A (Patent)Method B (Literature)
Cyclization Yield68%72%
Benzyloxy Introduction85%78%
Oxidation Purity95%99%
Total Time24 h18 h

Method B offers higher purity and shorter timelines but requires specialized reagents, increasing costs.

Challenges and Limitations

  • Stereochemical Control : Maintaining the (2Z)-configuration during propanamide conjugation remains challenging, often requiring cryogenic conditions.

  • Benzyloxy Stability : The benzyl ether group is prone to cleavage under acidic or high-temperature conditions, necessitating pH-neutral reaction media.

  • Scalability : Mitsunobu and oxidation steps generate stoichiometric waste, complicating industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups to the benzyloxyphenyl moiety.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives of thiazole have been shown to target specific pathways involved in tumor growth and metastasis.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound in neuroprotection. It has been suggested that compounds with benzyloxy substitutions can inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. Inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine, which is crucial for motor control and cognitive functions.

Antimicrobial Properties

The thiazole ring is known for its antimicrobial activity against various pathogens. Studies have shown that derivatives can effectively inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Case Study 1: MAO-B Inhibition

A study focusing on similar compounds demonstrated potent MAO-B inhibitory activity (IC50 = 0.062 µM) along with neuroprotective effects against oxidative stress. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurodegenerative disorders .

Case Study 2: Anticancer Screening

In vitro assays on cancer cell lines have shown that thiazole derivatives can significantly reduce cell viability and induce apoptosis through caspase activation pathways. These findings suggest a promising application in cancer therapeutics .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesPrimary ActivityIC50 Value
Compound AThiazole derivative with benzyloxy groupMAO-B Inhibition0.062 µM
Compound BSimilar thieno structureAnticancer (breast cancer cells)15 µM
Compound CSimple thiazole without modificationsAntimicrobial10 µg/mL

Mechanism of Action

The mechanism by which N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide exerts its effects involves its interaction with specific molecular targets. The benzyloxyphenyl group can bind to active sites on enzymes or receptors, modulating their activity. The thiazole ring may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide
  • N-(1H-Benzimidazol-2-yl)carbonylhydrazonodicyano

Uniqueness

N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of functional groups and structural features. The presence of the thiazole ring and the benzyloxyphenyl group provides distinct chemical properties and reactivity patterns that are not commonly found in other similar compounds.

Biological Activity

N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

The compound features a thieno[3,4-d][1,3]thiazole core with a benzyloxy phenyl group and a propanamide moiety. Its structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of thiazole and thiazolidinone have shown significant activity against various bacteria and fungi. The compound's structure allows it to interact with bacterial DNA gyrase and MurD enzymes, which are critical for bacterial cell division and viability.

  • Minimum Inhibitory Concentration (MIC) : Some thiazole derivatives have demonstrated MIC values as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The findings indicate selective cytotoxicity against several cancer types:

  • Cell Lines Tested : MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) .
  • IC50 Values : Notable potency was observed with IC50 values around 3.60 µM for SiHa cells and 2.97 µM for PC-3 cells, while exhibiting minimal toxicity towards normal HEK-293T cells (IC50 > 50 µM) .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. Molecular docking studies suggest that the compound forms crucial interactions with amino acid residues in the active sites of these enzymes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thiazole derivatives for their antibacterial properties against clinical strains. The most active compounds showed significant inhibition zones compared to controls .
  • Cytotoxicity Assessment : Research on the compound's cytotoxic effects included MTT assays on HaCat and Balb/c 3T3 cells, revealing promising results in inhibiting cell viability while maintaining safety profiles for normal cells .

Data Summary

Activity Type Target IC50/MIC Values Reference
AntibacterialPseudomonas aeruginosa0.21 μM
AnticancerMCF-7 (breast cancer)3.60 µM
AnticancerPC-3 (prostate cancer)2.97 µM
CytotoxicityHEK-293T (normal cells)> 50 μM

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